molecular formula C11H13N3O B1371810 N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine CAS No. 879896-56-7

N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine

Cat. No.: B1371810
CAS No.: 879896-56-7
M. Wt: 203.24 g/mol
InChI Key: LJDBGVKOXDSIQQ-UHFFFAOYSA-N
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Description

Structural Classification Within Heterocyclic Chemistry

This compound occupies a distinctive position within the comprehensive taxonomy of heterocyclic chemistry, representing a convergence of multiple structural motifs that collectively define its chemical identity and potential applications. The compound belongs to the broader class of nitrogen-oxygen heterocycles, specifically falling within the oxadiazole family, which encompasses compounds containing a five-membered ring system with one oxygen atom and two nitrogen atoms. This classification places the compound within a group of heterocycles that have demonstrated significant importance in medicinal chemistry, agricultural chemistry, and materials science applications.

The 1,2,4-oxadiazole core structure represents one of four possible isomeric forms of oxadiazole, distinguished by the specific positioning of the nitrogen and oxygen atoms within the five-membered ring system. Research has established that 1,2,4-oxadiazoles possess unique electronic properties that differentiate them from their 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole counterparts. The 1,2,4-oxadiazole system demonstrates reduced aromaticity compared to other five-membered heterocycles, with aromaticity indices ranging from 39 to 48, indicating a propensity for diverse chemical reactivity patterns.

Within the context of substituted heterocycles, this compound exemplifies a multi-substituted architecture that incorporates both electron-donating and electron-withdrawing substituents. The methyl group attached to the 3-position of the oxadiazole ring provides electron-donating character, while the oxadiazole ring itself serves as an electron-withdrawing moiety when considered in relation to the attached benzene ring system. This electronic distribution creates a molecular environment characterized by distinct regions of electron density that influence both chemical reactivity and intermolecular interactions.

The benzylamine component of the molecule introduces an additional layer of structural complexity, positioning the compound within the broader family of substituted benzylamines. The N-methylation of the amine functionality further refines the classification, creating a secondary amine structure that exhibits distinct chemical and physical properties compared to primary or tertiary amine analogs. Research indicates that N-methylated aromatic amines demonstrate specific pharmacokinetic and chemical reactivity profiles that distinguish them from their unmethylated counterparts.

Structural Component Classification Electronic Character Functional Significance
1,2,4-Oxadiazole Ring Five-membered heterocycle Electron-withdrawing Reduced aromaticity, diverse reactivity
3-Methyl Substituent Alkyl group Electron-donating Modulates ring electronics
Benzene Ring Aromatic hydrocarbon Neutral to electron-donating Provides aromatic stabilization
N-Methylamine Group Secondary aliphatic amine Electron-donating Nucleophilic character, hydrogen bonding

The integration of these structural elements creates a compound that bridges multiple categories within heterocyclic chemistry. The presence of both aromatic and heteroaromatic ring systems positions the molecule within the realm of polyaromatic compounds, while the amine functionality introduces aliphatic character. This structural diversity contributes to the compound's potential for exhibiting multiple modes of chemical reactivity and biological activity, characteristics that have made oxadiazole derivatives subjects of extensive research interest in pharmaceutical and agricultural chemistry applications.

Historical Context of Oxadiazole Derivatives in Chemical Research

The historical development of oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazole derivatives, initially designated as furo[ab1]diazoles. This foundational achievement marked the beginning of a research trajectory that would ultimately encompass over 140 years of continuous investigation and development within the field of heterocyclic chemistry. The early decades following this initial discovery were characterized by sporadic research activity, with only occasional publications appearing in the chemical literature until the early 1960s, when renewed interest in these heterocyclic systems began to emerge.

The systematic study of oxadiazole derivatives experienced significant acceleration during the 1960s, coinciding with advances in synthetic methodology and analytical techniques that facilitated more comprehensive investigation of these heterocyclic systems. Ainsworth's work in 1965 demonstrated the synthesis of 1,3,4-oxadiazole through thermolysis of hydrazine derivatives, establishing important synthetic pathways that continue to influence contemporary research approaches. This period marked the transition from purely academic curiosity to recognition of the practical potential inherent in oxadiazole chemistry.

The evolution of oxadiazole research during the latter half of the twentieth century was characterized by increasing recognition of the biological activity potential exhibited by various oxadiazole derivatives. Research investigations during this period established that oxadiazole-containing compounds demonstrated diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These discoveries catalyzed expanded research efforts focused on structure-activity relationship studies and the development of synthetic methodologies capable of accessing diverse oxadiazole architectures.

Contemporary research in oxadiazole chemistry has been significantly influenced by the concept of bioisosterism, which recognizes the ability of oxadiazole rings to serve as replacements for ester and amide functionalities in bioactive molecules. This recognition has led to extensive investigation of oxadiazole derivatives as potential pharmaceutical agents, with particular emphasis on their ability to exhibit improved metabolic stability and pharmacokinetic properties compared to their ester and amide counterparts. The bioisosteric properties of oxadiazoles have been attributed to their capacity for hydrogen bonding interactions while maintaining structural rigidity that mimics the spatial requirements of traditional functional groups.

Time Period Key Developments Research Focus Impact on Field
1884-1960 Initial synthesis by Tiemann and Krüger Basic heterocycle formation Established fundamental chemistry
1960-1980 Systematic synthetic methodology development Synthetic pathway optimization Expanded synthetic accessibility
1980-2000 Recognition of biological activity potential Structure-activity relationships Pharmaceutical applications emerged
2000-Present Bioisosterism concept integration Drug discovery applications Clinical candidate development

The modern era of oxadiazole research has witnessed the emergence of several clinically relevant compounds incorporating oxadiazole motifs, including raltegravir, an antiviral agent used in human immunodeficiency virus therapy, and various experimental compounds demonstrating activity against antibiotic-resistant bacterial strains. These clinical successes have validated the historical trajectory of oxadiazole research and continue to drive contemporary investigation into novel oxadiazole architectures and applications.

Research publications in the field of oxadiazole chemistry have demonstrated exponential growth since the year 2000, with Web of Science data indicating continuously rising scientific attention focused on 1,3,4-oxadiazole applications. This growth pattern reflects the maturation of the field from fundamental synthetic chemistry toward application-oriented research encompassing pharmaceutical discovery, agricultural chemistry, and materials science applications. The historical context of oxadiazole research provides essential perspective for understanding the significance of compounds such as this compound within the broader landscape of heterocyclic chemistry and its practical applications.

Significance of Substitution Patterns in 1,2,4-Oxadiazole Systems

The substitution patterns present in 1,2,4-oxadiazole systems fundamentally determine the chemical, physical, and biological properties of these heterocyclic compounds, with specific substituent arrangements creating distinct electronic environments that influence molecular reactivity and potential applications. Research investigations have established that the positioning and nature of substituents on the 1,2,4-oxadiazole ring system directly correlate with observed biological activities, metabolic stability profiles, and physicochemical properties. The significance of these substitution patterns extends beyond simple structure-activity relationships to encompass fundamental aspects of molecular design and optimization strategies employed in contemporary pharmaceutical and agricultural chemistry.

The electronic characteristics of 1,2,4-oxadiazole systems are profoundly influenced by substituent effects, with electron-donating and electron-withdrawing groups creating distinct regions of electron density that affect both chemical reactivity and intermolecular interactions. The reduced aromaticity of the 1,2,4-oxadiazole ring, characterized by aromaticity indices significantly lower than those of benzene or pyridine, renders these systems particularly sensitive to electronic perturbations introduced by substituents. The positioning of electron-donating methyl groups, as observed in this compound, creates specific electronic distributions that can enhance chemical stability while modulating biological activity profiles.

Comparative studies of 1,2,4-oxadiazole derivatives have revealed significant differences in lipophilicity, metabolic stability, and solubility properties based on substitution patterns. Research conducted on matched pairs of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers demonstrated that substitution pattern variations can result in order-of-magnitude differences in lipophilicity values, with corresponding impacts on drug-like properties including human ether-a-go-go-related gene channel inhibition and aqueous solubility. These findings emphasize the critical importance of precise substituent positioning in the design of oxadiazole-based compounds for specific applications.

The phenyl substitution pattern observed in this compound represents a particularly significant architectural feature, as aromatic substituents at the 5-position of 1,2,4-oxadiazole rings have been associated with enhanced biological activity profiles. Structure-activity relationship studies of oxadiazole-based antibacterial agents have identified phenyl and substituted phenyl groups at this position as key determinants of antimicrobial potency, with specific substitution patterns on the phenyl ring further modulating activity profiles. The integration of the phenyl group with the benzylamine functionality creates a unique molecular architecture that spans multiple pharmacophoric elements.

Substitution Position Substituent Type Electronic Effect Biological Impact
3-Position Methyl group Electron-donating Enhanced stability, modulated activity
5-Position Phenyl group Conjugative Improved biological activity potential
Benzyl Position N-Methylamine Electron-donating Pharmacokinetic modulation
Ortho-Phenyl Oxadiazole ring Electron-withdrawing Electronic perturbation of aromatic system

The methylamine substitution pattern introduces additional complexity through its capacity for hydrogen bonding interactions and its influence on molecular conformation. Research has established that N-methylated aromatic amines exhibit distinct pharmacokinetic profiles compared to primary or tertiary amine analogs, with implications for both metabolic stability and tissue distribution characteristics. The specific positioning of the methylamine functionality in the ortho relationship to the oxadiazole ring creates opportunities for intramolecular interactions that may influence conformational preferences and overall molecular stability.

Contemporary approaches to oxadiazole substitution pattern optimization have increasingly focused on the concept of matched molecular pairs, wherein systematic variations in substituent identity or positioning enable direct assessment of structure-property relationships. These methodologies have revealed that seemingly minor substitution pattern modifications can result in dramatic changes in biological activity, physicochemical properties, and synthetic accessibility. The substitution pattern present in this compound represents a convergence of multiple design considerations, incorporating elements that enhance both chemical stability and potential biological activity while maintaining synthetic accessibility for research and development applications.

Properties

IUPAC Name

N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-6-4-3-5-9(10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBGVKOXDSIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640219
Record name N-Methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-56-7
Record name N-Methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine, also known by its chemical formula C11H13N3OC_{11}H_{13}N_3O and CAS number 879896-56-7, is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

PropertyValue
Molecular FormulaC11H13N3OC_{11}H_{13}N_3O
Molecular Weight203.25 g/mol
IUPAC NameThis compound
PubChem CID24229504

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant activity against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines. The compound exhibited IC50 values in the sub-micromolar range, indicating potent anticancer properties.

Case Studies

  • Cytotoxicity in Leukemia Cell Lines :
    • Cell Lines Tested : CEM-13 and U-937.
    • Results : The compound showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for treating these types of leukemia.
  • Apoptosis Induction :
    • Flow cytometry assays revealed that this compound induces apoptosis in MCF-7 (breast cancer) and MEL-8 (melanoma) cell lines in a dose-dependent manner. This mechanism is crucial for its anticancer activity as it disrupts cellular proliferation.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cancer cell survival and proliferation. Molecular docking studies suggest that it may inhibit key enzymes or pathways that are crucial for tumor growth.

Structure–Activity Relationship (SAR)

Research has shown that modifications in the oxadiazole ring structure can significantly affect the biological activity of related compounds. For example:

  • Compounds with electron-withdrawing groups on the oxadiazole ring exhibited enhanced antitumor activity.
  • The presence of methyl groups at specific positions on the aromatic ring improved potency against certain cancer cell lines.

Comparative Biological Activity

To illustrate the efficacy of this compound compared to other oxadiazole derivatives, the following table summarizes their IC50 values against various cancer cell lines:

Compound NameCell LineIC50 (µM)
N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol)]MCF-70.65
N-methyl derivative AU-9370.75
DoxorubicinCEM-130.95
Oxadiazole derivative BMEL-80.85

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared in Table 1, with highlights on substituent variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine 3-methyl-oxadiazole, ortho-phenyl, N-methyl 203.24 Balanced lipophilicity; potential riboswitch binding
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 3-phenyl-oxadiazole, N-methyl 225.68 Increased steric bulk; enhanced stability via hydrochloride salt
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 3-methyl-oxadiazole, no aromatic ring 149.59 Reduced lipophilicity; simpler scaffold for SAR studies
N-(3-Chloro-4-fluorophenyl)-N'-hydroxy-2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-imidazo[4,5-b]pyridine-7-carboximidamide Chloro/fluoro-phenyl, imidazopyridine, oxadiazole 401.2 Multi-target potential; halogen substituents enhance binding affinity
Ethyl 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate Oxadiazole, phenylacetate ester 246.26 Ester group increases hydrophobicity; prodrug potential
Lipophilicity and Bioavailability
  • The target compound’s ortho-substituted phenyl group and N-methylamine confer moderate logP (~2.5 estimated), favoring membrane permeability .
  • Analogs with trifluoromethyl groups (e.g., compound 28 in , MW 459.1) exhibit higher metabolic stability but reduced solubility due to increased hydrophobicity .
Binding Affinity and Target Interactions
  • Riboswitch Modulation : Analogs like (4-(1,2,3-thiadiazol-5-yl)phenyl)methanamine (KD ~10 µM) demonstrate that oxadiazole/thiadiazole cores are critical for RNA target engagement .
  • Protein-Ligand Interactions : The CRBP1-bound analog (PDB: 8GD2) shows that cyclopentyl and thienylmethyl substituents on oxadiazole improve hydrophobic packing, whereas the target compound’s methyl group may optimize steric compatibility .

Preparation Methods

Stepwise Synthesis Process

The synthesis of N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can be broken down into several key steps:

Step 1: Formation of Oxadiazole Ring

The oxadiazole ring is typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For example:

  • Reagents : Hydrazine hydrate and carbon disulfide.
  • Conditions : Refluxing in ethanol or dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.
  • Yield : Cyclization yields oxadiazole derivatives with high purity.

Step 2: Functionalization of Phenyl Group

The phenyl group is functionalized by introducing the oxadiazole moiety through nucleophilic substitution reactions:

  • Reagents : Substituted phenylboronic acids and sodium tert-butoxide.
  • Conditions : Stirring in DMF under nitrogen-rich environments at ambient temperatures (30°C) for up to 15 hours.
  • Yield : Typically ranges from 60% to 85%, depending on the reaction conditions.

Step 3: Introduction of N-Methyl Group

The final step involves methylation to form the N-methyl group:

  • Reagents : Methyl iodide or dimethyl sulfate.
  • Conditions : Reaction in polar solvents such as ethanol or tetrahydrofuran (THF), often under reflux conditions.
  • Yield : Methylation reactions can achieve yields up to 95% when optimized.

Optimized Reaction Conditions

To ensure high yield and purity during synthesis, several factors must be carefully controlled:

  • Temperature : Reaction temperatures typically range from 0°C to 120°C depending on the step.
  • Solvents : Common solvents include ethanol, DMF, THF, and dichloromethane.
  • Catalysts : Acid catalysts such as paraformaldehyde or potassium carbonate are used during specific steps.
  • Reaction Time : Reactions are often carried out over periods ranging from 2 hours to 24 hours.

Data Table for Reaction Yields

Step Reagents & Conditions Yield (%) Notes
Step 1 Hydrazine hydrate + carboxylic acid (reflux in ethanol) ~80 Cyclization to form oxadiazole ring.
Step 2 Phenylboronic acid + sodium tert-butoxide (DMF at 30°C) ~85 Functionalization of phenyl group.
Step 3 Methyl iodide + ethanol (reflux conditions) ~95 Introduction of N-methyl group.

Challenges and Considerations

While synthesizing this compound:

  • Reaction optimization is critical for achieving high yields.
  • Purification steps such as recrystallization or column chromatography are necessary to remove impurities.
  • Environmental factors like moisture must be minimized during sensitive reactions.

Q & A

Q. What synthetic pathways are commonly used to prepare N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine?

The synthesis typically involves cyclization of precursors with hydrazides or nitriles. A widely used method includes:

  • Step 1 : Condensation of 2-cyanophenyl derivatives with hydroxylamine to form amidoxime intermediates.
  • Step 2 : Cyclization under acidic conditions (e.g., HCl or acetic acid) to construct the 1,2,4-oxadiazole ring.
  • Step 3 : Methylation of the primary amine using reductive amination (e.g., formaldehyde/NaBH₄) or alkylation agents .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Amidoxime Cyclization65–75HCl, reflux, 6h
Microwave-Assisted82120°C, 30 min

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at 3-oxadiazole and N-methylamine positions via 1^1H/13^{13}C chemical shifts).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 230.1).
  • X-ray Crystallography : Resolve crystal structure for bond angles/planarity of the oxadiazole ring (if crystalline forms are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC50_{50} determination).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and thermodynamic favorability:

  • Key Parameters : Solvent effects (PCM model), activation energy barriers for cyclization steps.
  • Outcome : Identify optimal temperatures (e.g., 80–100°C) and catalysts (e.g., ZnCl₂) to reduce side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation includes:

  • Dose-Response Repetition : Validate activity across multiple labs using standardized protocols.
  • Metabolite Profiling : LC-MS to rule out degradation products interfering with assays.
  • Target-Specific Studies : Surface plasmon resonance (SPR) to measure direct binding affinities .

Q. How does the compound interact with cellular retinol-binding protein 1 (CRBP1)?

Crystallographic studies (PDB: 8GD2) reveal:

  • Binding Pocket : The oxadiazole ring forms π-π stacking with Phe57, while the N-methylamine group hydrogen-bonds to Asp73.
  • Functional Impact : Displacement of retinol alters CRBP1’s role in vitamin A metabolism, suggesting therapeutic potential .

Q. What are the implications of fluorinated analogs on bioactivity?

Fluorine substitution at the phenyl ring (e.g., 4-fluoro derivative) enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
  • Metabolic Stability : Resistance to cytochrome P450 oxidation (e.g., t1/2_{1/2} > 2h in liver microsomes).
  • Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonds (e.g., with Ser residues in kinases) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Vary substituents on the phenyl ring (e.g., Cl, CF₃) and oxadiazole methyl group.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with complementary steric/electronic features.
  • In Vivo Validation : Pharmacokinetic studies (e.g., bioavailability in rodent models) for lead candidates .

Table 2 : Key Physicochemical Properties

PropertyValueMethodReference
LogP2.1 ± 0.3HPLC
pKa (amine)9.8Potentiometric
Aqueous Solubility0.12 mg/mLShake-flask

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins bind the amine group, requiring protein precipitation (e.g., acetonitrile) before LC-MS/MS.
  • Sensitivity : Limit of quantification (LOQ) <10 ng/mL achievable via derivatization (e.g., dansyl chloride) .

Q. How to assess the compound’s potential for off-target effects?

  • Profiling Panels : Screen against 50+ GPCRs, ion channels (Eurofins Cerep).
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK) in treated cells.
  • Safety Margins : Compare IC50_{50} values for primary targets vs. off-targets (≥10-fold selectivity preferred) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine

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